3-cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
説明
3-Cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a pyrimido[4,5-d]pyrimidine derivative characterized by a cyclopentyl substituent at the 3-position and a 1,4-dioxane-containing aminoalkyl group at the 7-position. This scaffold is part of a broader class of annulated uracils, which are known for diverse biological activities, including enzyme inhibition and antimicrobial properties .
特性
IUPAC Name |
6-cyclopentyl-2-(1,4-dioxan-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c22-14-12-8-18-15(17-7-11-9-24-5-6-25-11)19-13(12)20-16(23)21(14)10-3-1-2-4-10/h8,10-11H,1-7,9H2,(H2,17,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGZJHOZUXXPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-Cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a cyclopentyl group and a dioxane moiety. Its chemical structure can be represented as follows:
Research indicates that this compound acts primarily as an inhibitor of phosphodiesterase type 9 (PDE9), an enzyme involved in the degradation of cyclic GMP (cGMP). By inhibiting PDE9, the compound enhances cGMP levels, leading to various downstream effects such as vasodilation and modulation of neurotransmitter release.
Pharmacological Effects
- Neuroprotective Effects : Studies have shown that the compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. It has been observed to reduce neuronal apoptosis and improve cognitive function in animal models.
- Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory effects in vitro by downregulating pro-inflammatory cytokines and inhibiting the activation of nuclear factor kappa B (NF-κB).
- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cell lines through the activation of caspases.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Neuroprotection | Inhibition of neuronal apoptosis | |
| Anti-inflammatory | Downregulation of cytokines | |
| Anticancer | Induction of apoptosis |
Case Studies
- Neuroprotective Study : A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed a significant reduction in amyloid-beta plaques and improved memory performance compared to control groups.
- Inflammation Model : Research conducted on lipopolysaccharide (LPS)-induced inflammation in rats indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory disorders.
- Cancer Cell Line Research : In vitro studies using breast cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
類似化合物との比較
Structural Analogues and Substituent Effects
The target compound shares its core pyrimido[4,5-d]pyrimidine-2,4-dione structure with several derivatives, differing primarily in substituent groups. Key structural analogs include:
Key Observations :
- Substituent Flexibility: The 7-position amino group in the target compound and its analogs allows for modular modifications.
- Impact on Enzyme Binding: The ribofuranosyl-phosphate substituent in demonstrates how bulky, polar groups can target nucleotide-binding sites (e.g., PRS1 inhibition). In contrast, the target compound’s 1,4-dioxane group may favor interactions with hydrophobic or ether-oxygen-sensitive receptors.
- Synthetic Accessibility: Analogs like 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-dione are synthesized via multi-component reactions (MCRs), which offer high atom economy but may require optimization for complex substituents like cyclopentyl or dioxane groups .
Physicochemical Properties
- Solubility : The 1,4-dioxane group in the target compound introduces ether oxygen atoms, likely improving aqueous solubility compared to thiomorpholine () or pyridinylmethyl analogs.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
